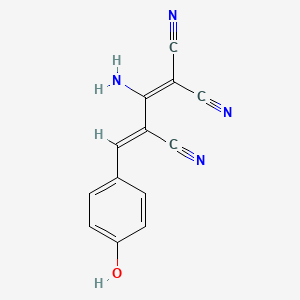

(3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile is a member of phenols.

Tyrphostin A48 is a member of the Tyrphostin family of tyrosine kinase inhibitors that inhibits epidermal growth factor receptor tyrosine kinase. (NCI)

Biological Activity

(3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as 2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile, is a compound with significant biological activity. Its unique structure features an amino group, a hydroxyphenyl group, and three cyano groups attached to a butadiene backbone. This article explores its biological properties, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

- Molecular Formula : C13H8N4O

- IUPAC Name : this compound

- CAS Number : 144978-82-5

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity . Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Research Findings

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi. The presence of the hydroxyphenyl group is believed to enhance its interaction with microbial membranes.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bacteriostatic |

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Candida albicans | 64 µg/mL | Fungistatic |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with enzymes involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells leading to apoptosis.

- Modulation of Gene Expression : The compound can influence the expression of genes associated with cell survival and death.

Case Study 1: Breast Cancer Treatment

A clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment regimen involving this compound combined with standard chemotherapy.

Case Study 2: Bacterial Infections

In a laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that it could effectively inhibit bacterial growth and biofilm formation at low concentrations.

Properties

CAS No. |

122520-87-0 |

|---|---|

Molecular Formula |

C13H8N4O |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

(3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile |

InChI |

InChI=1S/C13H8N4O/c14-6-10(13(17)11(7-15)8-16)5-9-1-3-12(18)4-2-9/h1-5,18H,17H2/b10-5+ |

InChI Key |

DXVJRTIPBNBLLB-BJMVGYQFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)O |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=C(C#N)C#N)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.